8-(4-Fluorophenyl)-5-methyloct-5-enenitrile
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Overview
Description
8-(4-Fluorophenyl)-5-methyloct-5-enenitrile is an organic compound that features a fluorophenyl group attached to an oct-5-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-5-methyloct-5-enenitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorophenyl)-5-methyloct-5-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction uses palladium catalysts and boronic acid derivatives under mild conditions . Oxidation reactions may require strong oxidizing agents and acidic or basic conditions, while reduction reactions may require metal hydrides and anhydrous solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions may result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
8-(4-Fluorophenyl)-5-methyloct-5-enenitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound may be used in the study of biological systems and processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.
Medicine: Potential applications in drug discovery and development. The compound’s structural properties may allow for the design of new therapeutic agents with specific biological activities.
Industry: Used in the development of new materials with unique properties. .
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-5-methyloct-5-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions and responses .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
(4-Fluorophenyl)(pyridin-4-yl)methanone: An experimental compound with potential pharmacological applications.
Pyrrolidine derivatives: Compounds with a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
8-(4-Fluorophenyl)-5-methyloct-5-enenitrile is unique due to its specific structural features, such as the presence of a fluorophenyl group and an oct-5-enenitrile backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917612-11-4 |
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Molecular Formula |
C15H18FN |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-5-methyloct-5-enenitrile |
InChI |
InChI=1S/C15H18FN/c1-13(5-2-3-12-17)6-4-7-14-8-10-15(16)11-9-14/h6,8-11H,2-5,7H2,1H3 |
InChI Key |
SWZIAPDTIGSOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC=C(C=C1)F)CCCC#N |
Origin of Product |
United States |
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